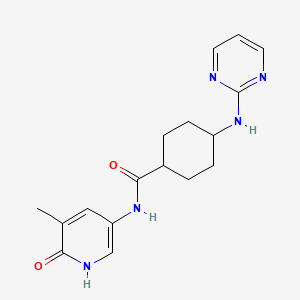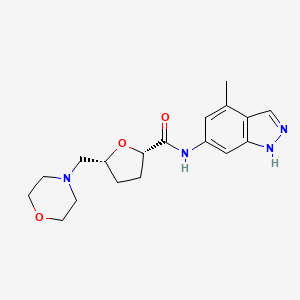![molecular formula C17H23N5O B7347245 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347245.png)
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and metabolic disorders.
Wirkmechanismus
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor works by inhibiting the activity of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis and glyceroneogenesis. By inhibiting this compound, this compound inhibitor disrupts the energy metabolism of cancer cells, leading to their death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibitor disrupts energy metabolism, leading to cell death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production. Additionally, this compound inhibitor has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in metabolism and cancer. Additionally, this compound inhibitor is relatively stable and easy to synthesize. However, this compound inhibitor has some limitations. It is not highly soluble in water, which can make it difficult to administer in vivo. Additionally, this compound inhibitor has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound inhibitor in humans. Finally, this compound inhibitor may have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance.
In conclusion, this compound inhibitor is a promising compound that has potential therapeutic applications in the treatment of cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor involves the reaction of 2-(1H-pyrrol-2-yl)ethanamine and 4-aminopyrazine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has been shown to have potential therapeutic applications in the treatment of cancer and metabolic disorders. Studies have demonstrated that this compound inhibitor can inhibit the growth of cancer cells by disrupting their energy metabolism. Additionally, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(21-9-7-14-2-1-8-19-14)13-3-5-15(6-4-13)22-16-12-18-10-11-20-16/h1-2,8,10-13,15,19H,3-7,9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUYFJQZNFEMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCCC2=CC=CN2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[(4-methoxy-6-methylpyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347164.png)
![(3S)-4-[(6-ethoxypyridin-2-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347175.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347184.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B7347215.png)
![(3S)-4-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7347218.png)
![(2R,3R)-N-(6-tert-butylpyridin-3-yl)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidine-1-carboxamide](/img/structure/B7347223.png)
![2,5-dicyclopropyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]furan-3-carboxamide](/img/structure/B7347228.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-methylpropyl)-1,3-thiazole-5-carboxamide](/img/structure/B7347234.png)
![(1S,7R)-N-[5-(2-methoxyethyl)-2-methylpyrazol-3-yl]bicyclo[5.1.0]octane-4-carboxamide](/img/structure/B7347243.png)
![4-(pyrimidin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7347252.png)

![(2R,3R)-2-(difluoromethyl)-N-[(5-methylpyridin-3-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347262.png)
![(2R,3R)-2-(difluoromethyl)-N-[(3-fluoropyridin-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7347266.png)
